molecular formula C16H12FN3OS2 B2962355 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-45-6

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2962355
CAS No.: 862974-45-6
M. Wt: 345.41
InChI Key: ZBLRZIZLUDJZIQ-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated benzothiazole derivative offered for research and further manufacturing applications. This compound is part of a well-established class of heterocyclic molecules known for their diverse pharmacological properties and significant value in medicinal chemistry research . The benzothiazole scaffold is recognized for its ability to serve as a targeting moiety for amyloid-β (Aβ) deposits, which are pathological hallmarks of neurodegenerative conditions like Alzheimer's disease . This makes derivatives like this one a compound of interest for researchers developing multi-target therapeutic agents for neurodegenerative disorders . Furthermore, benzothiazole-based structures have demonstrated considerable promise in antiviral research, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV/AIDS . The "butterfly-like" structure of diaryl-substituted benzothiazoles allows them to fit effectively into the hydrophobic allosteric binding pocket of the HIV-1 reverse transcriptase enzyme . Additionally, the benzothiazole nucleus is a key structure in the search for new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided with a guaranteed high level of purity to ensure consistent and reliable experimental outcomes.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-9-6-7-11-13(8-9)23-15(18-11)20-16-19-14-10(17)4-3-5-12(14)22-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLRZIZLUDJZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzo[d]thiazole-2-thiol, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the thiazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: The biological activity of thiazole derivatives has been extensively studied. This compound may exhibit properties such as antimicrobial, antifungal, and anti-inflammatory activities, making it a candidate for drug development.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

Compound Name Substituents Key Structural Differences Biological Activity Synthesis Method References
6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Ethoxy (C₆), Fluorine (C₄) Ethoxy at C6; fluorine at C4 of the second benzothiazole Anticancer (hypothesized), enzyme inhibition Suzuki coupling, alkylation
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Methoxy (C6), Fluorine (C6) Methoxy instead of ethoxy; fluorine at C6 Activates p53, induces apoptosis in cancer cells Cyclization, electrophilic substitution
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Chlorine (C7), Fluorine (C6) Lacks ethoxy and second benzothiazole ring Antioxidant (DPPH scavenging: IC₅₀ ~46.5 µg/mL) Bromine/glacial acetic acid cyclization
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine Methoxyphenyl (C6) Aryl group instead of ethoxy; no fluorine Nitric oxide scavenging (67% at 50 µg/mL) Pd(0)-catalyzed Suzuki coupling

Functional Analogues

  • Anticancer Activity: The target compound’s fluorinated benzothiazole moiety is structurally analogous to 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which activates mitochondrial-dependent apoptosis via p53 upregulation . N-(Pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives lack fluorine but show cell-cycle arrest in G2/M phase, suggesting substituent-dependent mechanisms .
  • Antioxidant Activity :

    • The target compound’s fluorinated analog, 7-chloro-6-fluorobenzo[d]thiazol-2-amine , exhibits potent antioxidant activity (92% DPPH scavenging at 100 µg/mL), attributed to electronegative substituents stabilizing free radical intermediates .
  • Enzyme Inhibition :

    • 6-Arylbenzothiazol-2-amine derivatives (e.g., 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine) show urease inhibition (IC₅₀ = 38.19 µg/mL), where fluorine atoms enhance binding to enzyme active sites . The target compound’s ethoxy group may reduce steric hindrance compared to bulkier aryl groups.

Electronic and Physicochemical Properties

  • Lipophilicity: Fluorine at C4 increases lipophilicity (logP ~2.8 predicted) compared to non-fluorinated analogs (e.g., 6-p-tolylbenzo[d]thiazol-2-amine, logP ~2.1), favoring membrane permeability .

Biological Activity

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine. Its molecular formula is C16H12FN3OS2C_{16}H_{12}FN_3OS_2. The presence of the benzothiazole moiety is crucial for its biological activity, as it influences interactions with various biological targets.

Benzothiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit enzymes involved in critical biochemical pathways. For example, they may inhibit the biosynthesis of prostaglandins and other inflammatory mediators.
  • Anticancer Activity : Benzothiazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial Properties : The compound has been studied for its ability to inhibit quorum sensing in Gram-negative bacteria, suggesting potential applications in combating bacterial infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines .
Antimicrobial Inhibits growth of bacteria through quorum sensing inhibition.
Anti-inflammatory Modulates inflammatory pathways by inhibiting prostaglandin synthesis.
Anticonvulsant Exhibits potential anticonvulsant properties in preclinical models .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzothiazole derivatives:

  • Anticancer Studies : A study demonstrated that certain benzothiazole derivatives showed significant antitumor activity against various cancer cell lines, with some compounds exhibiting effects comparable to standard chemotherapy agents .
  • Antimicrobial Activity : Research indicated that benzothiazole compounds could effectively inhibit the growth of pathogenic bacteria, suggesting their potential as new antimicrobial agents .
  • Synthesis and Evaluation : A comprehensive synthesis approach was employed to create novel benzothiazole derivatives, which were evaluated for their biological activities, leading to the identification of several promising candidates for further development .

Q & A

Q. What is the standard synthetic route for 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form benzo[d]thiazol-2-amine intermediates.
  • Step 2 : Reaction with hydrazine derivatives under reflux in ethylene glycol to generate 2-hydrazinylbenzo[d]thiazole derivatives.
  • Step 3 : Final coupling with fluorinated aryl aldehydes or ketones via Schiff base formation, using catalytic acetic acid in methanol or ethanol .
    Purification involves recrystallization (ethanol or ethyl acetate) and column chromatography for intermediates .

Q. How is the compound structurally characterized?

  • Methodological Answer :
  • NMR Spectroscopy : High-resolution 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6) to resolve signals from fluorine atoms and thiazole protons. Fluorine-induced splitting patterns require careful assignment .
  • Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF for molecular weight confirmation, with isotopic patterns verifying halogen (F) presence .
  • IR Spectroscopy : Confirmation of amine (-NH) and ether (-O-) functional groups via characteristic stretching bands .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antifungal Testing : Agar diffusion against C. albicans .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalysis : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling to introduce fluorinated aryl groups, enhancing regioselectivity .
  • Solvent Effects : Replace ethanol with DMF or THF for better solubility of intermediates during reflux .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 h at 150°C vs. 7 h conventional reflux) for coupling steps, improving efficiency .

Q. What strategies address discrepancies in reported bioactivity data?

  • Methodological Answer :
  • Purity Control : LC-MS (>95% purity) and elemental analysis to rule out impurities affecting activity .
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing; replicate experiments across labs to control variables (e.g., inoculum size, pH) .
  • Mechanistic Studies : Compare binding affinity via surface plasmon resonance (SPR) if target enzymes (e.g., DHFR) show conflicting inhibition data .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy, fluoro vs. chloro) influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 6-methoxy or 4-chloro derivatives) and test in parallel.
  • Key Findings :
  • Ethoxy groups enhance lipophilicity (logP), improving membrane permeability in antimicrobial assays .
  • Fluorine at the 4-position increases metabolic stability compared to chloro analogs in pharmacokinetic studies .
  • Computational Modeling : DFT calculations to correlate electron-withdrawing effects (fluoro) with target binding energy .

Q. What advanced techniques validate the compound’s mode of action?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like bacterial DNA gyrase or fungal CYP51 .
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) to resolve binding interactions .
  • Transcriptomics : RNA-seq profiling in treated bacterial/fungal cells to identify dysregulated pathways .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting solubility data in different studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry .
  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility for in vivo studies .
  • Thermodynamic Analysis : DSC/TGA to assess crystallinity vs. amorphous forms impacting solubility .

Q. Why does the compound show variable activity in similar cell lines?

  • Methodological Answer :
  • Cell Line Authentication : STR profiling to rule out cross-contamination .
  • Microenvironment Mimicry : Test activity in 3D spheroid models vs. monolayer cultures to account for penetration differences .
  • Efflux Pump Inhibition : Co-administration with verapamil (P-gp inhibitor) to assess resistance mechanisms .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

StepReagent/CatalystSolventTemp/TimeYield (%)Reference
1NaSCN, Br2_2AcOHRT, 16 h75–85
2Hydrazine·HClEthylene GlycolReflux, 2 h70–80
3Pd(PPh3_3)4_4DMF150°C, 1 h85–90

Q. Table 2: Biological Activity vs. Substituent Modifications

Substituent (Position)Antimicrobial MIC (µg/mL)Cytotoxicity (IC50_{50}, µM)
6-Ethoxy, 4-Fluoro1.25 (S. aureus)>50
6-Methoxy, 4-Chloro5.0 (S. aureus)28.3
6-Hydroxy, 4-Fluoro10.0 (S. aureus)12.5

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